2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride
Overview
Description
2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a dibenzylamino group, a hydroxy group, and a methoxy group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride typically involves the following steps:
Formation of the Acetophenone Core: The starting material, 4’-hydroxy-3’-methoxyacetophenone, is prepared through the acetylation of 4-hydroxy-3-methoxybenzaldehyde.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4’-hydroxy-3’-methoxyacetophenone with dibenzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-(Dibenzylamino)-4’-oxo-3’-methoxyacetophenone
Reduction: Formation of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenol
Substitution: Formation of various substituted acetophenone derivatives
Scientific Research Applications
2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dibenzylamino group can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dibenzylamino)-4’-hydroxyacetophenone
- 2-(Dibenzylamino)-3’-methoxyacetophenone
- 2-(Dibenzylamino)-4’-methoxyacetophenone
Uniqueness
2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the acetophenone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The dibenzylamino group further enhances its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2-(dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c1-27-23-14-20(12-13-21(23)25)22(26)17-24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19;/h2-14,25H,15-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRTBQBWPPTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583651 | |
Record name | 2-(Dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-30-0 | |
Record name | 2-(Dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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